molecular formula C7H5BrF2O B14018869 5-Bromo-2,4-difluoro-3-methylphenol

5-Bromo-2,4-difluoro-3-methylphenol

Cat. No.: B14018869
M. Wt: 223.01 g/mol
InChI Key: QZBVDHDUSQNDIU-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-3-methylphenol is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.01 g/mol . It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenol ring. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluoro-3-methylphenol typically involves the bromination of 2,4-difluoro-3-methylphenol. The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-difluoro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the phenol group to a hydroxyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as Grignard reagents or organolithium compounds in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed:

Scientific Research Applications

5-Bromo-2,4-difluoro-3-methylphenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoro-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, affecting signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison: 5-Bromo-2,4-difluoro-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

5-bromo-2,4-difluoro-3-methylphenol

InChI

InChI=1S/C7H5BrF2O/c1-3-6(9)4(8)2-5(11)7(3)10/h2,11H,1H3

InChI Key

QZBVDHDUSQNDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1F)Br)O)F

Origin of Product

United States

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